molecular formula C25H33NO5 B11016121 4-butyl-5-[2-(4a-hydroxyoctahydroisoquinolin-2(1H)-yl)-2-oxoethoxy]-7-methyl-2H-chromen-2-one

4-butyl-5-[2-(4a-hydroxyoctahydroisoquinolin-2(1H)-yl)-2-oxoethoxy]-7-methyl-2H-chromen-2-one

Cat. No.: B11016121
M. Wt: 427.5 g/mol
InChI Key: WFOZOWBLYQCZSL-UHFFFAOYSA-N
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Description

5-[2-(4A-HYDROXY-DECAHYDROISOQUINOLIN-2-YL)-2-OXOETHOXY]-4-BUTYL-7-METHYL-2H-CHROMEN-2-ONE is a complex organic compound that belongs to the class of chromen-2-one derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[2-(4A-HYDROXY-DECAHYDROISOQUINOLIN-2-YL)-2-OXOETHOXY]-4-BUTYL-7-METHYL-2H-CHROMEN-2-ONE typically involves multi-step organic reactions. One common approach is to start with the chromen-2-one core and introduce the decahydroisoquinoline moiety through a series of nucleophilic substitution and condensation reactions. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the process. Additionally, purification techniques such as column chromatography and recrystallization are employed to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

5-[2-(4A-HYDROXY-DECAHYDROISOQUINOLIN-2-YL)-2-OXOETHOXY]-4-BUTYL-7-METHYL-2H-CHROMEN-2-ONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures and pH levels to ensure selective and efficient transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield ketones, while reduction of the carbonyl groups can produce alcohols. Substitution reactions can introduce various functional groups onto the aromatic ring, leading to a wide range of derivatives .

Scientific Research Applications

5-[2-(4A-HYDROXY-DECAHYDROISOQUINOLIN-2-YL)-2-OXOETHOXY]-4-BUTYL-7-METHYL-2H-CHROMEN-2-ONE has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-[2-(4A-HYDROXY-DECAHYDROISOQUINOLIN-2-YL)-2-OXOETHOXY]-4-BUTYL-7-METHYL-2H-CHROMEN-2-ONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various cellular processes. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions .

Properties

Molecular Formula

C25H33NO5

Molecular Weight

427.5 g/mol

IUPAC Name

5-[2-(4a-hydroxy-1,3,4,5,6,7,8,8a-octahydroisoquinolin-2-yl)-2-oxoethoxy]-4-butyl-7-methylchromen-2-one

InChI

InChI=1S/C25H33NO5/c1-3-4-7-18-14-23(28)31-21-13-17(2)12-20(24(18)21)30-16-22(27)26-11-10-25(29)9-6-5-8-19(25)15-26/h12-14,19,29H,3-11,15-16H2,1-2H3

InChI Key

WFOZOWBLYQCZSL-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC(=O)OC2=C1C(=CC(=C2)C)OCC(=O)N3CCC4(CCCCC4C3)O

Origin of Product

United States

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